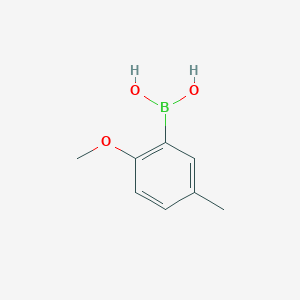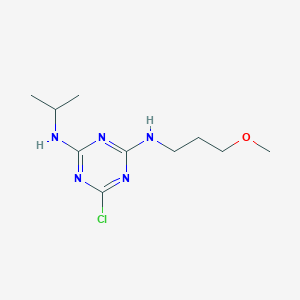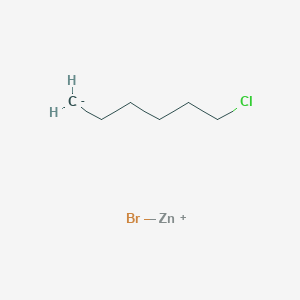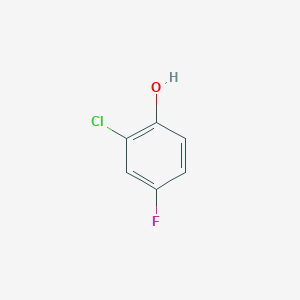
2-氯-4-氟苯酚
描述
2-Chloro-4-fluorophenol is a chemical compound with the formula C6H4ClFO . It is a light yellow liquid and is used in the enzymatic production of fluorocatechols .
Synthesis Analysis
2-Chloro-4-fluorophenol can be synthesized by direct chlorination of 4-fluorophenol with chlorine gas at 0°-185° C. in the absence of a catalyst . This process has advantages in that the chlorination can be carried out using inexpensive reagents without requiring the use of particular apparatus and under mild conditions .Molecular Structure Analysis
The molecular structure of 2-Chloro-4-fluorophenol consists of a six-membered aromatic ring with chlorine and fluorine substituents . The molecular weight of the compound is 146.55 .Chemical Reactions Analysis
One known chemical reaction involving 2-Chloro-4-fluorophenol is its reductive dechlorination to yield 2-fluorophenol .Physical And Chemical Properties Analysis
2-Chloro-4-fluorophenol is a solid with a refractive index of 1.53 . It has a boiling point of 88 °C/4 mmHg and a melting point of 23 °C . The density of the compound is 1.344 g/mL at 25 °C .科学研究应用
Environmental Fate and Plant Interaction
- Phytoremediation and Metabolite Analysis: Tront 和 Saunders(2007 年)的研究使用核磁共振(NMR)研究了卤代苯酚(如 4-氯-2-氟苯酚)在植物中的归宿。他们在植物提取物中鉴定并定量了母体化合物及其代谢物,证明了使用水生植物进行受污染环境的植物修复的潜力(Tront & Saunders, 2007)。
Chemical Transformations
- Electrophilic Amination and Fluorine Removal: Bombek 等人(2004 年)探索了卤代苯酚(包括 4-氟苯酚)的亲电氨化反应。他们的研究表明,在某些反应中氟原子被完全去除,突显了一条独特的转化途径(Bombek, Požgan, Kočevar & Polanc, 2004)。
Microbial Degradation
- Reductive Dechlorination by Microbes: Häggblom(1998 年)发现,一个硫化财团可以利用 4-氯-2-氟苯酚,导致还原性脱氯和氟苯酚的积累。这项研究提供了对硫酸盐还原条件下氯苯酚微生物降解途径的见解(Häggblom, 1998)。
Crystal Structure Studies
- Structural Analysis Under Extreme Conditions: Oswald 等人(2005 年)研究了卤代苯酚(包括 4-氟苯酚)在低温和高压下的晶体结构。这项研究提供了有关这些化合物在极端条件下的行为的宝贵信息,这对于设计材料和理解分子相互作用至关重要(Oswald et al., 2005)。
Spectroscopy and Photoreactions
- Spectroscopy and Photoreaction Mechanisms: Nanbu、Sekine 和 Nakata(2012 年)研究了卤代苯酚在氩矩阵中的红外光谱和紫外诱导的光反应。他们的工作有助于更深入地了解这些化合物的反应机理和光谱性质(Nanbu, Sekine & Nakata, 2012)。
Bacterial Degradation
- Bacterial Utilization and Degradation Pathways: Duque 等人(2012 年)分离出一种能够降解 2-氟苯酚的细菌菌株。这项研究对于理解某些细菌如何代谢有机氟化合物非常重要,这对生物修复策略具有影响(Duque et al., 2012)。
Antibacterial Applications
- Antibacterial Compound Analysis: Vidhya、Austine 和 Arivazhagan(2020 年)专注于 2-氯-5-氟苯酚的抗菌特性。他们进行了一项实验和理论相结合的研究,揭示了显着的抗菌活性,并提供了对潜在药用应用的见解(Vidhya, Austine & Arivazhagan, 2020)。
安全和危害
作用机制
Target of Action
It’s known that phenolic compounds often interact with proteins and enzymes, altering their function and potentially leading to various biological effects .
Mode of Action
2-Chloro-4-fluorophenol, like other phenolic compounds, likely interacts with its targets through processes such as hydrogen bonding, hydrophobic interactions, and π-π stacking . These interactions can alter the conformation and function of target molecules, leading to changes in biological processes .
Biochemical Pathways
2-Chloro-4-fluorophenol has been used in the enzymatic production of fluorocatechols . In a Gram-negative bacterium, Cupriavidus sp. CNP-8, 2-chloro-4-nitrophenol (a compound similar to 2-Chloro-4-fluorophenol) is degraded via the 1,2,4-benzenetriol pathway . This pathway is significantly different from the (chloro)hydroquinone pathways reported in other Gram-negative utilizers .
Pharmacokinetics
Its physical properties such as a density of 1344 g/mL at 25 °C and a boiling point of 88 °C/4 mmHg suggest that it may have good bioavailability due to its ability to cross biological membranes.
Result of Action
It’s known that phenolic compounds can have various biological effects, including antioxidant, anti-inflammatory, and antimicrobial activities .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 2-Chloro-4-fluorophenol. Factors such as temperature, pH, and the presence of other substances can affect its solubility, stability, and interactions with target molecules .
属性
IUPAC Name |
2-chloro-4-fluorophenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4ClFO/c7-5-3-4(8)1-2-6(5)9/h1-3,9H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IGYXYGDEYHNFFT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)Cl)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4ClFO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60173744 | |
| Record name | 2-Chloro-4-fluorophenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60173744 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
146.54 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1996-41-4 | |
| Record name | 2-Chloro-4-fluorophenol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1996-41-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Chloro-4-fluorophenol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001996414 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1996-41-4 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=10273 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-Chloro-4-fluorophenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60173744 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-chloro-4-fluorophenol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.252 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



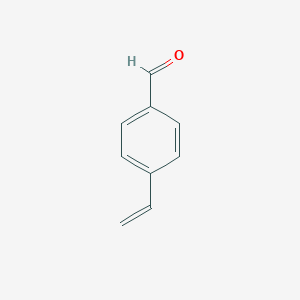
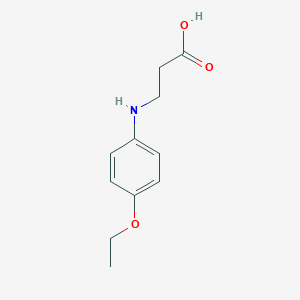
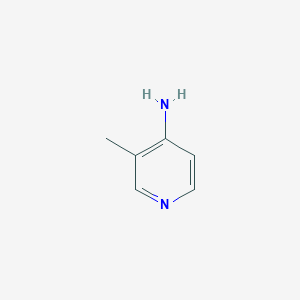
![[Diisocyanato(phenyl)methyl]benzene](/img/structure/B157718.png)



